molecular formula C21H22N2O3 B2611590 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide CAS No. 899983-11-0

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide

Cat. No.: B2611590
CAS No.: 899983-11-0
M. Wt: 350.418
InChI Key: BEYIGJQFSJZNKQ-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is a synthetic organic compound designed for pharmaceutical research and drug discovery. This molecule features a tetrahydroquinoline core, a structure commonly investigated for its potential biological activity, which is functionalized with a cyclopropanecarbonyl group and a 4-methoxybenzamide moiety . The cyclopropane ring is known to confer conformational rigidity, which can enhance binding affinity and metabolic stability by limiting the flexible states of the molecule, thereby improving interactions with biological targets . The specific stereoelectronic properties imparted by the methoxy substituent can influence the compound's solubility and overall pharmacokinetic profile, making it a versatile scaffold for further derivatization and Structure-Activity Relationship (SAR) studies . Compounds with this general structural framework are of significant interest in medicinal chemistry for the development of novel enzyme inhibitors and receptor modulators . As a specialized research chemical, it is intended for use in assay development, high-throughput screening, and hit-to-lead optimization campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-26-18-9-6-14(7-10-18)20(24)22-17-8-11-19-16(13-17)3-2-12-23(19)21(25)15-4-5-15/h6-11,13,15H,2-5,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYIGJQFSJZNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the key intermediatesThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH play a critical role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide has found applications in several scientific research areas, including:

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide

  • Structural Differences :
    • The thiazol-2-yl ring replaces the direct benzamide linkage in the target compound.
    • An additional N-methyl group is present on the benzamide moiety.
  • Molecular Weight : 447.5493 g/mol (vs. ~380–400 g/mol estimated for the target compound due to the absence of thiazole and N-methyl groups).
  • The N-methyl group may enhance lipophilicity and metabolic stability compared to the unmethylated benzamide in the target compound.
  • InChIKey : ZRMVPPPAHUXLME-UHFFFAOYSA-N .

N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

  • Structural Differences: A 2-oxo group on the tetrahydroquinoline core replaces the cyclopropanecarbonyl group. An oxazole-5-carboxamide substituent is present instead of benzamide.
  • The 2-oxo group may reduce steric hindrance compared to the cyclopropane ring, affecting receptor interactions .

Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate

  • Structural Differences: A bicyclo[2.2.2]octane system replaces the tetrahydroquinoline core. Bromine and propyl substituents are present on the quinoline ring.
  • Functional Implications :
    • The bulky bicyclo-octane group may limit membrane permeability but improve target specificity.
    • The bromine atom could enhance halogen bonding in biological targets .

Key Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) InChIKey
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide (Target) Tetrahydroquinoline 1-cyclopropanecarbonyl, 6-(4-methoxybenzamide) ~380–400 (estimated) N/A
N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide Tetrahydroquinoline + thiazole Thiazol-2-yl, N-methyl, 3-methoxybenzamide 447.5493 ZRMVPPPAHUXLME-UHFFFAOYSA-N
N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide Tetrahydroquinoline 2-oxo, thiazol-2-yl, oxazole-5-carboxamide ~420–440 (estimated) N/A
Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate Quinoline + bicyclo-octane Bicyclo[2.2.2]octane, bromine, propyl, phenyl ~550–570 (estimated) N/A

Research Findings and Implications

  • Cyclopropane vs. Oxo/Thiazole Substituents : The cyclopropanecarbonyl group in the target compound and its thiazole-containing analog enhances metabolic stability compared to the 2-oxo derivative, which may be prone to enzymatic reduction .
  • Benzamide vs. Oxazole-Carboxamide : The 4-methoxybenzamide in the target compound likely offers stronger π-π stacking interactions with aromatic residues in target proteins compared to the polar oxazole-carboxamide .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core fused with a cyclopropanecarbonyl group and a methoxybenzamide moiety. The structural formula can be represented as follows:

C18H24N2O2\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{2}

This structure is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Receptor Interaction : The quinoline core can interact with various receptors and enzymes, potentially modulating their activity.
  • Inhibition of Cell Proliferation : Similar compounds have shown antiproliferative effects against cancer cell lines by interfering with cellular signaling pathways.

Antiproliferative Activity

Research indicates that derivatives of quinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have demonstrated that:

  • IC50 Values : The compound's effectiveness is often measured by its IC50 values (the concentration required to inhibit 50% of cell growth). For instance, related compounds have shown IC50 values ranging from 1.2 µM to 5.3 µM against breast cancer cell lines (MCF-7) and other cancer types .
CompoundCell LineIC50 (µM)
Compound AMCF-73.1
Compound BHCT1163.7
Compound CHEK 2935.3

Antioxidative Activity

The antioxidative properties of the compound are also noteworthy. Compounds with similar structures have demonstrated:

  • Radical Scavenging Ability : These compounds can neutralize free radicals, thus preventing oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoline derivatives:

  • Study on Antiproliferative Effects : A study focused on various substituted quinolines showed that specific substitutions enhanced their antiproliferative effects against cancer cell lines. The introduction of methoxy groups increased the binding affinity to target proteins .
  • Antioxidant Studies : Another research effort highlighted the antioxidative capacity of quinoline derivatives in vitro, suggesting that these compounds could mitigate oxidative damage in cells .

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